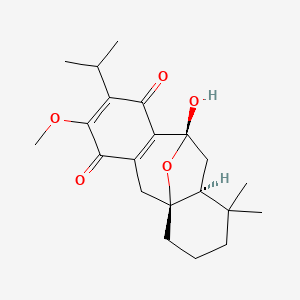

Komaroviquinone

描述

Structure

3D Structure

属性

分子式 |

C21H28O5 |

|---|---|

分子量 |

360.4 g/mol |

IUPAC 名称 |

(1S,9S,11S)-9-hydroxy-5-methoxy-12,12-dimethyl-6-propan-2-yl-16-oxatetracyclo[7.6.1.01,11.03,8]hexadeca-3(8),5-diene-4,7-dione |

InChI |

InChI=1S/C21H28O5/c1-11(2)14-17(23)15-12(16(22)18(14)25-5)9-20-8-6-7-19(3,4)13(20)10-21(15,24)26-20/h11,13,24H,6-10H2,1-5H3/t13-,20-,21-/m0/s1 |

InChI 键 |

DUWHKUPNNGPNFK-ZEWGMFERSA-N |

SMILES |

CC(C)C1=C(C(=O)C2=C(C1=O)C3(CC4C(CCCC4(C2)O3)(C)C)O)OC |

手性 SMILES |

CC(C)C1=C(C(=O)C2=C(C1=O)[C@@]3(C[C@@H]4[C@](C2)(O3)CCCC4(C)C)O)OC |

规范 SMILES |

CC(C)C1=C(C(=O)C2=C(C1=O)C3(CC4C(CCCC4(C2)O3)(C)C)O)OC |

同义词 |

komaroviquinone komarovispirone |

产品来源 |

United States |

Isolation, Structural Elucidation, and Biosynthesis of Komaroviquinone

Isolation Methodologies from Natural Sources

The isolation of Komaroviquinone from Dracocephalum komarovii has been a key step in understanding its chemical nature and biological potential. The initial isolation and characterization were reported by Uchiyama and colleagues in 2003 nih.govresearchgate.netnih.govresearchgate.net.

The process typically begins with the extraction of secondary metabolites from the aerial parts of Dracocephalum komarovii. Following extraction, a series of purification steps are employed to isolate this compound from the complex mixture of compounds present in the plant material. Research has indicated that High-Performance Liquid Chromatography (HPLC) is a critical technique used in the isolation and purification of this compound, with one report mentioning a yield of 124 mg for compound 5, identified as this compound scispace.comresearchgate.netijpsjournal.commdpi.comjournalagent.com. Detailed protocols often involve solvent partitioning and multiple chromatographic steps to achieve the purity required for structural analysis.

Table 1: Key Isolation Data for this compound

| Parameter | Detail | Source Reference(s) |

| Plant Source | Dracocephalum komarovii | nih.govscispace.comresearchgate.netresearchgate.netnih.govresearchgate.net |

| Isolation Year | 2003 (Uchiyama et al.) | nih.govresearchgate.netnih.govresearchgate.net |

| Compound Class | Icetexane diterpenoid; Tetracyclic diterpenoid; Quinone-type diterpene | scispace.comresearchgate.netjst.go.jpnih.gov |

| Molecular Formula | C₂₁H₂₈O₅ | researchgate.netjst.go.jp |

| Molecular Weight | 360.44 g/mol | researchgate.netjst.go.jp |

| Reported Yield | 124 mg (for compound 5, identified as this compound) | researchgate.net |

| Primary Isolation Technique | HPLC, coupled with mass spectrometry analysis | scispace.comresearchgate.netijpsjournal.commdpi.comjournalagent.com |

Chromatography is indispensable for separating this compound from other phytoconstituents. Various chromatographic methods are employed, leveraging differences in polarity, size, and affinity to achieve purification ijpsjournal.comjournalagent.comnih.gov.

High-Performance Liquid Chromatography (HPLC): This technique is widely used for both analytical and preparative purposes in the isolation of natural products like this compound. It offers high resolution and efficiency, allowing for the separation of closely related compounds scispace.comresearchgate.netijpsjournal.commdpi.comjournalagent.com.

Column Chromatography: Often used as a preliminary purification step, column chromatography, typically employing silica (B1680970) gel or alumina (B75360) as the stationary phase, separates compounds based on their differential adsorption and elution characteristics ijpsjournal.comjournalagent.comnih.gov.

Thin-Layer Chromatography (TLC): TLC serves as a rapid method for monitoring the progress of chromatographic separations and for assessing the purity of isolated fractions ijpsjournal.comjournalagent.com.

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This advanced technique is utilized for both separation and identification, providing detailed compositional analysis of plant extracts mdpi.com.

Table 2: Chromatographic Techniques Employed in Natural Product Isolation

| Chromatographic Technique | Principle of Separation | Application in this compound Isolation (Implied/Reported) |

| HPLC | Partitioning between a mobile liquid phase and a solid stationary phase; separation based on polarity and affinity. | Isolation and Purification scispace.comresearchgate.netijpsjournal.commdpi.comjournalagent.com |

| Column Chromatography | Differential adsorption and elution based on polarity and interaction with stationary phase (e.g., silica gel). | Preliminary Purification ijpsjournal.comjournalagent.comnih.gov |

| TLC | Differential partitioning and adsorption on a thin layer of stationary phase. | Monitoring Separation Progress, Purity Assessment ijpsjournal.comjournalagent.com |

| UPLC-Q-TOF-MS | High-resolution liquid chromatography coupled with mass spectrometry for separation and identification. | Analytical Profiling mdpi.com |

The structural elucidation of this compound relies on a suite of sophisticated spectroscopic techniques that probe the molecule's architecture, connectivity, and stereochemistry scispace.comresearchgate.netkeio.ac.jp. Beyond basic identification, these methods provide detailed insights into the compound's intricate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the types and numbers of protons and carbons, respectively, and their immediate chemical environments. Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are crucial for establishing atom connectivities and confirming the proposed structure frontiersin.orgnih.govchemrxiv.orgbbhegdecollege.com. These techniques allow for the mapping of proton-proton and proton-carbon correlations, essential for piecing together complex molecular frameworks.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight, enabling the determination of the elemental composition (molecular formula) researchgate.netkeio.ac.jpmdpi.comnih.govchromatographyonline.comthermofisher.com. Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the molecule and analyzing the resulting fragments to gain further structural information and confirm connectivity keio.ac.jpnih.govchromatographyonline.com. Hybrid MS systems, such as quadrupole-Orbitrap and quadrupole-TOF, offer enhanced resolution and mass accuracy chromatographyonline.com.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting characteristic vibrational frequencies of chemical bonds ijpsjournal.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of conjugated systems and chromophores within the molecule ijpsjournal.com.

The combination of these advanced spectroscopic methods allows for the unambiguous determination of this compound's complex tetracyclic structure, including the arrangement of its oxygen-containing functional groups and stereochemical centers.

Hypothesized Biosynthetic Pathways of this compound

This compound belongs to the icetexane class of diterpenoids, a group characterized by a distinctive 6-7-6 tricyclic skeleton nih.govnih.gov. Understanding its biosynthesis involves tracing its formation from primary metabolic precursors through a series of enzymatic transformations.

The biosynthesis of diterpenoids, including icetexanes, originates from the universal five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.govjmb.or.kr. These precursors are synthesized via either the mevalonic acid (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway jmb.or.kr. Three molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form geranylgeranyl diphosphate (B83284) (GGPP), the direct precursor to all diterpenoids nih.govjmb.or.kr.

It is hypothesized that icetexanes, including this compound, are biosynthesized from abietane (B96969) diterpenoids nih.govnih.gov. Abietanes themselves are formed through the cyclization of GGPP. The transformation from an abietane precursor to the icetexane skeleton is thought to involve a series of enzymatic steps, including protonation-dehydration at the C(20) position of the abietane, leading to a carbocation intermediate. This carbocation then undergoes a Wagner–Meerwein rearrangement, which is critical for the formation of the characteristic seven-membered ring of the icetexane structure nih.govnih.gov. The trapping of carbocations by water or other nucleophiles, along with subsequent modifications, leads to the final icetexane diterpenoid.

The conversion of GGPP to complex diterpene skeletons is catalyzed by diterpene synthases (diTPS), which are classified into Class I and Class II enzymes nih.govjmb.or.kr. Class II diTPS typically initiate cyclization, often forming a carbocation intermediate, which is then processed by Class I diTPS through further cyclizations and rearrangements nih.govjmb.or.kr.

For the specific transformation of abietanes into icetexanes, enzymatic protonation-dehydration and hydride abstraction from abietane precursors are proposed to initiate the carbocation cascade leading to the icetexane framework nih.govnih.gov. Cytochrome P450 enzymes (CYPs) are also integral to diterpenoid biosynthesis, catalyzing oxidative modifications such as hydroxylation, which are often essential for generating the final functionalized structures of natural products like this compound jmb.or.kr. While specific enzymes directly responsible for the unique icetexane rearrangement in this compound biosynthesis are yet to be definitively identified, the general enzymatic machinery involved in diterpenoid metabolism provides a framework for these transformations.

Compound List:

this compound

Total Synthesis and Synthetic Analogues of Komaroviquinone

Enantioselective and Stereoselective Total Synthesis Strategies

The synthesis of complex natural products like komaroviquinone necessitates sophisticated methods to control stereochemistry and achieve high yields. Researchers have explored various approaches, facing distinct challenges and achieving significant methodological advancements along the way.

Initial Approaches and Challenges in this compound Synthesis

Early synthetic endeavors towards this compound were marked by considerable challenges, primarily stemming from the molecule's densely functionalized and stereochemically rich structure. One of the major hurdles identified in initial synthetic routes was the selective oxidation of the C(7) methylene (B1212753) unit, a transformation that proved difficult to achieve efficiently uga.edu. This limitation also hindered the development of enantioselective syntheses in early stages. Another significant challenge encountered was the preparation of highly substituted aromatic systems required for certain synthetic strategies, such as those employing Rh(II)-catalyzed intramolecular dipolar cycloadditions uga.edu. Furthermore, the presence of sensitive functional groups, like the C(10) hydroxyl group, often proved intolerant to oxidative conditions, leading to undesired side reactions such as oxidative cleavage uzh.ch. The synthesis of the icetexane core itself, typically involving the construction of a 6-7-6 fused tricyclic framework, often relied on acid-catalyzed cyclialkylation reactions, which could present regioselectivity issues nih.gov.

Key Synthetic Transformations and Methodological Advances

Over time, several key synthetic transformations and methodological advances have been crucial in overcoming the challenges associated with this compound synthesis. The first total synthesis of (±)-komaroviquinone was reported by Banerjee and coworkers in 2005, which employed an intramolecular Heck reaction to construct the critical trans-10-hydroxy-1,1-dimethyloctahydrodibenzo[a,d]cyclohepten-7-one core nih.gov. This strategy was later adapted for the synthesis of enantiomerically pure (+)-komaroviquinone clockss.org.

Other significant advances include:

Rh(II)-catalyzed intramolecular dipolar cycloaddition: This method has been utilized to efficiently construct the icetexane core nih.gov. However, it requires the preparation of a highly substituted aromatic system, which remains a challenge uga.edu.

Bromohydrin formation: A key reaction in some syntheses involved the formation of a bromohydrin to install the benzylic oxygen uga.edu.

Friedel-Crafts acylation/alkylation: These reactions have been employed for the construction of the cycloheptane (B1346806) ring and the tricyclic skeleton uga.eduresearchgate.net.

Oxidation strategies: Regiospecific benzylic oxidation and aromatic oxidation have been critical steps. For instance, the oxidation of a hydroquinone (B1673460) precursor using Ag(II)O₂ in dilute HNO₃ yielded (±)-komaroviquinone uga.edu. Another approach involved aromatic oxidation using salcomine (B1680745) in an O₂ atmosphere, although yields were modest due to the electron-withdrawing effect of a nearby keto group sci-hub.st.

Photochemical transformations: Photolysis of (+)-komaroviquinone has been shown to lead to the formation of benzo researchgate.netCurrent time information in Bangalore, IN.dioxole-containing natural products like (-)-cyclocoulterone and (+)-komarovispirone, suggesting its role in biogenetic pathways uzh.ch.

Titanocene(III)-catalyzed reactions: These have been explored for the synthesis of related meroterpenoids, demonstrating efficient and selective catalytic procedures for constructing complex skeletons mdpi.com.

Derivatization and Semisynthesis of this compound Analogues

Beyond total synthesis, the creation of this compound analogues through derivatization and semisynthesis allows for structure-activity relationship (SAR) studies and the exploration of new therapeutic leads.

Systematic Modification of the this compound Scaffold

Systematic modification of the this compound scaffold aims to understand which structural features are essential for biological activity and to develop compounds with improved properties. Research has focused on simplifying the complex bicyclic structure while retaining the pharmacophore. For instance, studies have shown that the quinone moiety is crucial for antitrypanosomal activity, but the complex chiral centers are not essential researchgate.net. This has led to the synthesis of simplified analogues that retain significant biological activity but are accessible through shorter synthetic routes researchgate.net. Modifications have also explored the synthesis of derivatives like GTN057, which was derived from this compound and showed potent antitumor effects with reduced toxicity compared to earlier benzoquinone derivatives researchgate.netnih.gov.

Synthesis of Hydroquinone and Benzoquinone Derivatives

The synthesis of hydroquinone and benzoquinone derivatives related to this compound has been a significant area of research, particularly in the context of developing anti-trypanosomal agents and other bioactive compounds.

Hydroquinone Derivatives: Hydroquinone derivatives have been synthesized through various methods, often involving reactions between secondary amines, paraformaldehyde, and hydroquinone ajol.info. These compounds have been explored for their pharmacological properties, including anti-inflammatory and analgesic activities ajol.infonih.gov. Specific synthetic routes have involved reactions like Wittig reactions and deacetylation to produce hydroquinone derivatives with specific side chains google.com.

Benzoquinone Derivatives: Benzoquinone derivatives have also been synthesized, often as part of SAR studies. For example, studies have explored the synthesis of benzoquinone-based charge-transfer compounds using palladium-catalyzed C–H functionalization beilstein-journals.org. In the context of this compound, benzoquinone derivatives have been synthesized and evaluated for their potent antitumor effects, though some exhibited significant hematological toxicity researchgate.netnih.gov. The synthesis of p-quinone analogues possessing the this compound pharmacophore has also been achieved through multi-step semisynthetic routes jst.go.jp.

Molecular and Cellular Pharmacology of Komaroviquinone

Mechanism of Action in Preclinical Models

The cytotoxic and therapeutic effects of Komaroviquinone are underpinned by a multi-faceted mechanism of action that includes the generation of reactive oxygen species, specific enzymatic interactions, and the induction of programmed cell death, among other cellular impacts.

A primary mechanism of action for this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govelsevierpure.comnih.gov In multiple myeloma (MM) cells, this compound and its derivative, GTN024, have been shown to induce apoptosis by producing ROS. nih.gov This increase in intracellular ROS disrupts the normal redox balance of the cell, leading to damage of cellular components and subsequent cell death. nih.gov Excessive levels of ROS can trigger cell cycle arrest and apoptosis. nih.gov While cancer cells often have higher basal levels of ROS compared to normal cells, they are also more vulnerable to further ROS induction, a characteristic exploited by ROS-inducing anticancer agents. nih.gov

This compound and its derivatives have been demonstrated to induce apoptosis in malignant cells. elsevierpure.comnih.gov A derivative of this compound, GTN057, has been shown to induce apoptosis in multiple myeloma (MM) cell lines and patient samples. elsevierpure.comnih.gov While the precise upstream signaling cascade initiated by this compound leading to apoptosis is still under full investigation, the induction of ROS is a key initiating event. nih.gov Elevated ROS levels are known to activate intrinsic apoptotic pathways, which typically involve the mitochondria and the activation of a cascade of caspases, with Caspase-3 being a key executioner caspase responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. nih.govnih.gov

Furthermore, the generation of ROS can induce endoplasmic reticulum (ER) stress. jcancer.orgnih.gov Prolonged ER stress, when the unfolded protein response (UPR) fails to restore homeostasis, can trigger apoptosis. nih.govmdpi.com This can occur through the activation of specific ER-resident caspases that in turn activate downstream executioner caspases like Caspase-3. While the direct induction of ER stress by this compound has not been explicitly detailed in available research, it is a plausible downstream consequence of the significant oxidative stress it induces.

The receptor tyrosine kinase c-MET, which is the receptor for hepatocyte growth factor (HGF), plays a crucial role in cell growth, survival, and metastasis, and its signaling pathway is often dysregulated in cancer. researchgate.netresearchgate.net Preclinical studies have revealed that a derivative of this compound, GTN057, can inhibit the downstream signaling of c-MET. elsevierpure.comnih.gov In multiple myeloma cells, GTN057 was found to abolish the HGF-induced phosphorylation of the c-MET protein. researchgate.net This inhibition of c-MET signaling presents an additional anti-myeloma mechanism for this class of compounds, independent of ROS production. elsevierpure.com

| Compound | Cell Line | Effect on c-MET Signaling | Observed Downstream Effects |

|---|---|---|---|

| GTN057 (this compound derivative) | KMS11, KMS21, KMS34 (Multiple Myeloma) | Inhibited HGF-induced phosphorylation of c-MET | Inhibition of phosphorylation of ERK1/2, AKT1, and STAT3 |

Immunogenic cell death (ICD) is a form of apoptosis that elicits an immune response against dead-cell antigens. A key initiating event in ICD is the induction of ER stress and the generation of ROS. frontiersin.org These stressors lead to the surface exposure of "eat-me" signals, such as calreticulin (B1178941) (CRT), and the release of damage-associated molecular patterns (DAMPs), including high-mobility group box 1 (HMGB1) and ATP. nih.govmdpi.com These molecules act as adjuvants, promoting the maturation of dendritic cells and the subsequent activation of an antitumor T-cell response. mdpi.com

Given that this compound is a potent inducer of ROS, it is plausible that it could induce ICD. The significant oxidative stress caused by the compound could lead to the necessary ER stress and subsequent exposure and release of DAMPs. However, direct preclinical studies specifically investigating the ability of this compound to induce the hallmark features of ICD in cancer cells are not yet available in the reviewed literature.

Molecular Targeting and Pathway Modulation

The molecular pharmacology of this compound and its derivatives involves the modulation of several key cellular pathways that are critical for cancer cell survival and proliferation.

The primary and most consistently reported molecular effect is the induction of oxidative stress through the generation of ROS. This appears to be a central hub from which other downstream effects emanate.

In the context of its derivative GTN057, a significant molecular target is the c-MET signaling pathway . By inhibiting the phosphorylation of c-MET, GTN057 effectively blocks the activation of downstream pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. elsevierpure.comresearchgate.netresearchgate.net

The induction of apoptosis is a key outcome of this compound's activity. While the complete pathway is not fully elucidated for the parent compound, the involvement of ROS suggests the engagement of the intrinsic apoptotic pathway. Research on related quinone compounds suggests that this can involve both caspase-dependent and caspase-independent mechanisms. nih.gov

| Pathway | Modulation by this compound/Derivatives | Key Molecular Events | Cellular Outcome |

|---|---|---|---|

| Oxidative Stress Pathway | Activated | Generation of Reactive Oxygen Species (ROS) | Cellular damage, Apoptosis |

| c-MET Signaling Pathway | Inhibited (by GTN057) | Decreased phosphorylation of c-MET, ERK1/2, AKT1, STAT3 | Inhibition of proliferation and survival |

| Apoptosis Pathway | Activated | ROS production, Potential Caspase-3 activation | Programmed cell death |

Identification of Protein Targets and Binding Affinities (e.g., SARS-CoV-2 Mpro)

This compound has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govnih.gov In silico studies, including molecular docking and molecular dynamics, have investigated its interaction with this key viral protein. These computational analyses demonstrated that this compound exhibits a strong interaction with the Mpro active site. nih.gov

The binding affinity of this compound to SARS-CoV-2 Mpro has been compared to that of Nirmatrelvir, an FDA-approved antiviral drug that also targets Mpro. The research indicated that this compound's binding energy is comparable to that of Nirmatrelvir, suggesting it may be a promising candidate for the development of therapeutic agents against COVID-19. nih.gov The main protease is considered an attractive target for anti-COVID-19 agents due to its essential role in processing viral polyproteins. nih.govresearchgate.net

| Compound | Target Protein | Binding Affinity Comparison | Reference |

|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | Binding energy comparable to Nirmatrelvir | nih.gov |

Inhibition of Parasite-Specific Metabolic Processes (e.g., Ergosterol (B1671047) Biosynthesis in Trypanosomatids)

A crucial strategy in developing anti-parasitic drugs is to target metabolic pathways that are essential for the parasite but absent in the mammalian host. nih.gov One such pathway in trypanosomatids is the biosynthesis of ergosterol, a sterol that is a vital component of their cell membranes, analogous to cholesterol in mammals. nih.govplos.org The enzymes in the ergosterol biosynthesis pathway, such as C14α-demethylase and Δ24(25)-sterol methyltransferase, are validated targets for antifungal and anti-trypanosomatid drugs. nih.gov Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic intermediate sterols, ultimately disrupting membrane integrity and parasite viability. nih.govnih.gov While this pathway is a well-established target for various compounds like azoles and azasterols, specific studies detailing the inhibitory activity of this compound on ergosterol biosynthesis in trypanosomatids are not prominently available in the reviewed literature. nih.govfrontiersin.org

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

The cell cycle is a series of events that leads to cell division and proliferation. A common mechanism of action for anticancer agents is the disruption of the cell cycle in malignant cells, leading to an arrest at specific checkpoints. nih.govmdpi.com The G2/M checkpoint, in particular, is a critical control point that ensures a cell is ready for mitosis. nih.gov Induction of G2/M arrest prevents cancer cells from dividing, which can subsequently trigger apoptosis or programmed cell death. nih.govmdpi.com This arrest is often associated with the modulation of key regulatory proteins, such as cyclin-dependent kinases (e.g., CDK1) and cyclins (e.g., Cyclin B1). nih.govresearchgate.net Although numerous natural and synthetic compounds have been shown to induce G2/M arrest in various cancer cell lines, specific research demonstrating this effect for this compound was not identified in the provided search results. mdpi.com

Signaling Pathway Alterations (e.g., Akt, p38 MAPK)

Cellular signaling pathways are complex networks that govern fundamental cellular processes, including survival, proliferation, and apoptosis. The Akt (also known as Protein Kinase B) and p38 mitogen-activated protein kinase (MAPK) pathways are two such critical signaling cascades. The Akt pathway is primarily involved in promoting cell survival and growth, and its downregulation can contribute to apoptosis. nih.govresearchgate.net Conversely, the p38 MAPK pathway is often activated in response to cellular stress and can play a role in inducing apoptosis. nih.gov The interplay between these and other pathways is crucial in determining cell fate. nih.govnih.gov The ability of a compound to modulate these pathways is a key aspect of its pharmacological profile. However, specific studies detailing the effects of this compound on the Akt and p38 MAPK signaling pathways have not been found in the available literature.

Cellular Selectivity and Specificity Studies (in vitro)

Differential Effects on Malignant vs. Non-Malignant Cell Lines

A critical characteristic of a potential anticancer agent is its selectivity, meaning it should be more toxic to cancer cells than to normal, non-malignant cells. mdpi.com This differential effect minimizes side effects and enhances the therapeutic window of a drug. In vitro studies commonly assess this by comparing the cytotoxicity of a compound against a panel of cancer cell lines and normal cell lines. scielo.brmdpi.com For example, the half-maximal inhibitory concentration (IC50) value is determined for both cell types, and a higher IC50 for non-malignant cells indicates greater selectivity. mdpi.com While the selective cytotoxicity of various novel compounds is an active area of research, specific in vitro studies directly comparing the effects of this compound on malignant versus non-malignant cell lines are not detailed in the reviewed sources. nih.govresearchgate.net

Targeting Specific Stages of Parasite Life Cycles (e.g., Trypomastigotes, Epimastigotes, Amastigotes)

Parasites often have complex life cycles involving multiple distinct morphological and metabolic stages. britannica.comalliedacademies.org For instance, Trypanosoma cruzi, the causative agent of Chagas disease, exists in three main forms: the replicative intracellular amastigotes, the non-replicative infective trypomastigotes found in the bloodstream, and the replicative epimastigotes found in the insect vector. britannica.com Effective antiparasitic drugs may exhibit stage-specific activity, targeting processes that are unique or more vulnerable in a particular life cycle stage. nih.govnih.gov This stage-specificity is a key consideration in drug development for parasitic diseases. nih.govmdpi.com At present, the literature available from the searches does not provide specific data on the differential activity of this compound against the distinct life cycle stages of parasites such as trypomastigotes, epimastigotes, and amastigotes.

Preclinical Efficacy and Therapeutic Potential

Antiparasitic Activity in Preclinical Models

Komaroviquinone and its derivatives have shown significant promise in preclinical models for combating parasitic infections, most notably Chagas disease.

In vitro studies have established this compound's potent trypanocidal activity. It effectively inhibits the survival of Trypanosoma cruzi epimastigotes and trypomastigotes. This compound's mechanism of action against T. cruzi involves its reduction by the parasite's old yellow enzyme (TcOYE), leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the parasite nih.govasm.orgresearchgate.netasm.orguga.edu.

Activity against T. cruzi stages: this compound demonstrated an IC50 value of 1 μM against epimastigotes, which was notably lower than that of reference drugs like nifurtimox (B1683997) and benznidazole (B1666585) nih.govasm.org. Against trypomastigotes, this compound exhibited even greater potency, with an IC50 value of 9 nM, significantly outperforming its activity against epimastigotes and being substantially more effective than established treatments nih.govasm.org. However, this compound showed limited activity against intracellular amastigotes in some studies, potentially due to cellular uptake or degradation issues asm.org.

Derivative studies: Research has also explored synthetic quinone derivatives based on this compound's structure. Some of these derivatives have shown comparable or enhanced antitrypanosomal activity, with improved properties such as light stability jst.go.jpjst.go.jpresearchgate.netnih.govresearchgate.netjst.go.jp. For instance, compound 5a, a derivative, exhibited good antitrypanosomal activity and membrane permeability jst.go.jp.

Preclinical studies have evaluated this compound's efficacy in vivo using murine models of Chagas disease.

Parasitemia reduction: While specific in vivo data for this compound itself is less detailed in the provided snippets, studies on its derivatives, such as compound 10, have shown a notable reduction in blood parasitemia in mouse models of Chagas disease jst.go.jp. This compound's mechanism of ROS generation is considered a key factor in its antiparasitic effect, suggesting potential for in vivo efficacy nih.govresearchgate.netasm.org. Future assays of this compound on animal models were planned to determine its biological activity under pathophysiological conditions nih.gov.

This compound's potency in vitro has been directly compared to established antiparasitic agents.

Comparison with Benznidazole and Nifurtimox: In vitro, this compound's IC50 value against T. cruzi trypomastigotes (9 nM) was approximately 100-fold lower than its activity against epimastigotes and significantly more potent than benznidazole and nifurtimox nih.govasm.org. Some synthetic quinone derivatives based on this compound have also demonstrated higher antiprotozoal activity against T. cruzi trypomastigotes than benznidazole, without concurrent toxicity to host cells researchgate.net.

Anticancer Activity in Preclinical Models

This compound and its derivatives have also been investigated for their potential anticancer properties, particularly against multiple myeloma.

In vitro studies have demonstrated that this compound derivatives can induce apoptosis and inhibit the proliferation of various cancer cell lines, including those derived from multiple myeloma.

Multiple Myeloma (MM) Activity: this compound derivatives, such as GTN024 and GTN005, have shown significant anti-MM effects. GTN024 inhibited the proliferation of MUM24 cells (a thalidomide-resistant MM cell line with high-risk cytogenetic abnormalities) with an IC50 of 3.29 μM, inducing apoptosis through ROS production. GTN005 also inhibited proliferation with an IC50 of 16.25 μM, potentially via a ROS-independent mechanism ashpublications.orgresearchgate.net. More recent derivatives like GTN057 have also shown potent activity against multiple MM cell lines and patient-derived cells, with IC50 values for patient cells ranging from 12.1 μM to 26.3 μM nih.gov. These compounds have also been shown to induce apoptosis in MM cells ashpublications.orgresearchgate.net.

Other Cancer Cell Lines: While specific data for melanoma is not detailed in the provided snippets, quinone derivatives, in general, are known for their potential anticancer properties, including the ability to generate ROS ontosight.ai.

Preclinical studies have extended the evaluation of this compound derivatives to in vivo models of cancer, specifically multiple myeloma.

Multiple Myeloma Xenografts: A derivative, GTN057, demonstrated significant anti-MM effects in a KMS11-xenografted SCID mouse model. Treatment with GTN057 significantly delayed tumor growth, with average tumor volumes being smaller than controls (0.71 ± 0.17 cm3 vs. 1.76 ± 0.36 cm3) and average tumor weights being lower (0.98 ± 0.16 g vs. 1.70 ± 0.34 g) after two weeks of treatment nih.gov. Pathological examination of treated tumors revealed apoptosis of MM cells and anti-angiogenesis nih.gov. Another derivative, GTN024, also significantly delayed the growth of subcutaneous KMS11-derived plasmacytoma in SCID xenografts at a dose of 10 mg/kg body weight researchgate.net.

Anti-Angiogenic Effects in Preclinical Oncology Settings

Angiogenesis, the process of forming new blood vessels from pre-existing ones, is a critical hallmark of cancer, essential for tumor growth, survival, and metastasis nih.gov. Consequently, anti-angiogenic agents that target this process have become a significant strategy in cancer treatment. This compound, a natural product isolated from Dracocephalum komarovi, and its derivatives have been subjects of preclinical investigation for their potential anti-cancer activities. Specifically, a derivative known as GTN057 has demonstrated anti-angiogenic and anti-proliferative effects in preclinical models researchgate.net. These findings suggest that compounds derived from or related to this compound may interfere with the vascularization necessary for tumor development.

However, the landscape of anti-angiogenic therapy is complex. Preclinical research has indicated that while anti-angiogenic agents can initially slow tumor growth, prolonged inhibition may, in some circumstances, lead to more invasive disease or facilitate metastasis sunnybrook.cathno.org. This underscores the importance of understanding the nuanced effects of such compounds and exploring strategies, such as combination therapies, to optimize their therapeutic benefit and mitigate potential drawbacks.

Potential for Combination Therapies in Preclinical Settings

Synergistic Effects with Existing Therapeutic Agents

The principle of synergy, where the combined effect of agents is greater than the sum of their individual effects, is a key driver for developing combination therapies researchgate.netnih.govcancerresearch.org. Preclinical studies have highlighted the potential for natural compounds and their derivatives to exhibit synergistic interactions with conventional chemotherapeutic drugs, leading to enhanced anti-cancer activity nih.gov.

While specific data detailing synergistic effects of this compound itself with common chemotherapeutics are not extensively detailed in current literature, its derivative GTN057 has been reported to inhibit c-MET tyrosine kinase researchgate.net. The inhibition of receptor tyrosine kinases like c-MET is a recognized strategy that can lead to synergistic growth inhibition when combined with chemotherapeutic agents in preclinical cancer models researchgate.net. This suggests that this compound derivatives, by targeting specific molecular pathways, may offer a platform for developing combination strategies that enhance cytotoxic or anti-proliferative effects against cancer cells and potentially overcome acquired resistance mechanisms.

Modulation of Immune Responses in Preclinical Cancer Models

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Preclinical research has revealed that conventional chemotherapeutic agents can significantly modulate the TME, often enhancing anti-tumor immune responses cancerresearch.orgnih.gov. This modulation can involve increasing the recognition and elimination of cancer cells by the host immune system, reducing immunosuppression within the TME, and improving the efficacy of immunotherapies cancerresearch.orgnih.gov.

Mechanisms by which chemotherapy can influence the immune landscape include the suppression of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs), the increased release of tumor antigens that can be presented to immune cells, and the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an immune-stimulatory (M1) phenotype nih.gov. The combination of chemotherapy with immunotherapies, such as immune checkpoint inhibitors, has shown promise in preclinical models by synergistically boosting anti-tumor immunity cancerresearch.orgnih.gov.

Although direct evidence detailing this compound's specific impact on immune responses in preclinical cancer models is limited in the reviewed literature, the broader field of natural product research actively explores compounds that can modulate the immune system frontiersin.org. Compounds that can synergize with chemotherapy or immunotherapy, or directly influence the TME to create a more anti-tumorigenic milieu, are of considerable interest. The potential for this compound or its derivatives to contribute to such immune modulation, perhaps by influencing cellular pathways that interact with immune cells or by enhancing the efficacy of other immunomodulatory agents, warrants further investigation in preclinical cancer models.

Advanced Analytical and Computational Studies

Spectroscopic and Chromatographic Techniques in Komaroviquinone Research

The precise identification and characterization of this compound rely on a suite of spectroscopic and chromatographic methods. These techniques are fundamental for confirming its molecular structure, verifying purity, and enabling its quantification in various contexts.

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of this compound.

NMR Spectroscopy : NMR provides detailed information about the connectivity of atoms within a molecule. Studies involving this compound have utilized ¹H NMR and ¹³C NMR analyses to confirm its structure, with spectral data being consistent with assigned structures during synthetic efforts researchgate.netirispublishers.com. NMR is particularly adept at revealing the arrangement of protons and carbons, offering insights into stereochemistry and functional group placement, which are critical for complex molecules like diterpenes utdallas.eduyoutube.com.

Mass Spectrometry (MS) : MS is crucial for determining the molecular weight and providing fragmentation patterns that aid in identifying structural components. High-Resolution Mass Spectrometry (HRMS) and specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been employed for the characterization of this compound mdpi.com. Mass spectral data, including molecular formulas and characteristic mass-to-charge ratios (m/z) and fragmentation patterns, are vital for confirming the identity of the compound utdallas.edumdpi.comacdlabs.com.

IR Spectroscopy : Infrared spectroscopy is primarily used to identify the presence or absence of specific functional groups within a molecule by detecting molecular vibrations utdallas.edu. While not providing complete structural determination on its own, IR spectra complement NMR and MS data by confirming the presence of characteristic bonds and functional groups in this compound irispublishers.comutdallas.eduacdlabs.com.

Table 1: Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | m/z Values (Selected) |

| This compound | C₂₁H₂₈O₅ | 361, 343, 302, 310, 269, 218, 161 |

Source: mdpi.com

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) : HPLC, including Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD) and High-Resolution Mass Spectrometry (HRMS/MS), has been utilized for the dereplication and characterization of natural products, including those related to this compound researchgate.net. Preparative HPLC has also been employed for the purification of related compounds researchgate.net.

Gas Chromatography/Mass Spectrometry (GC/MS) : GC/MS is another technique that can be used for product characterization and purity assessment, providing both separation and mass spectral information irispublishers.com.

While direct quantification data for this compound in specific matrices is not extensively detailed in the provided search results, the established methods of HPLC and GC/MS are standard for such analyses.

Computational Chemistry and Molecular Modeling

Computational methods play a pivotal role in understanding the potential biological interactions and dynamic behavior of this compound at a molecular level.

Molecular docking is a widely used computational technique to predict the preferred binding orientation and affinity of a ligand to a target macromolecule, typically a protein openaccessjournals.com. This approach has been instrumental in exploring this compound's potential as a therapeutic agent.

SARS-CoV-2 Inhibition : this compound has been investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) and the SARS-CoV-2 Omicron BA.2 variant spike protein using molecular docking simulations acs.orgacs.orgx-mol.comx-mol.netdntb.gov.uaresearchgate.netx-mol.net. These studies aim to predict how this compound binds to these viral targets, providing insights into its mechanism of action and potential antiviral efficacy openaccessjournals.comx-mol.net. Docking studies help identify key residues involved in binding and estimate binding affinities, guiding further experimental validation openaccessjournals.com.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, offering crucial information on conformational changes and the stability of molecular complexes mdpi.comnih.gov.

SARS-CoV-2 Interactions : MD simulations have been employed alongside docking studies to assess the stability of this compound when bound to SARS-CoV-2 targets, such as the Mpro and the Omicron BA.2 variant spike protein acs.orgacs.orgdntb.gov.uaresearchgate.netx-mol.net. These simulations help to understand how the protein-ligand complex behaves dynamically, evaluating the persistence of binding interactions and conformational stability mdpi.com. Techniques like Root Mean Square Deviation (RMSD) analysis are used to quantify the stability of these complexes over the simulation period mdpi.com.

General Conformational Studies : While specific MD studies focusing solely on this compound's intrinsic conformational analysis are not detailed, MD simulations are a standard method for exploring the conformational landscapes of molecules and their interactions with biological targets, providing data on flexibility and stability mdpi.comnih.govnih.gov.

QM/MM is a hybrid computational method that combines the accuracy of quantum mechanics for a specific region of interest (e.g., the active site) with the efficiency of molecular mechanics for the rest of the system. This approach is particularly useful for studying chemical reactions, electronic properties, and detailed interactions.

Mechanistic Investigations : this compound has been studied using QM/MM approaches in conjunction with molecular docking and MD simulations, particularly in the context of its potential inhibition of SARS-CoV-2 targets acs.orgacs.orgx-mol.comdntb.gov.uaresearchgate.net. These studies can provide a more accurate description of the electronic structure and bonding in the critical interaction regions, offering deeper insights into the binding mechanisms and energetics than classical molecular mechanics alone acs.orgnih.govnih.gov.

Table 2: Comparative Trypanocidal Activity of this compound

| Compound | Target Organism | Form | IC₅₀ Value |

| This compound | T. cruzi | Epimastigotes | 1 μM |

| Nifurtimox (B1683997) | T. cruzi | Epimastigotes | 10 μM |

| Benznidazole (B1666585) | T. cruzi | Epimastigotes | 30 μM |

| Menadione | T. cruzi | Epimastigotes | 4 μM |

| This compound | T. cruzi | Trypomastigotes | 9 nM |

Source:

Density Functional Theory (DFT) Computations for Electronic Properties and Reactivity

Density Functional Theory (DFT) and related quantum computational methodologies have been employed in investigations involving this compound, particularly within the scope of understanding its potential biological interactions and activities. These studies often utilize DFT as a component of broader "quantum biochemistry approaches" to elucidate molecular behavior. While comprehensive quantitative data detailing the isolated electronic properties and reactivity indices of this compound are not extensively published in the readily accessible literature, the available research highlights the application of these computational tools.

Studies focusing on this compound's potential as an inhibitor, for instance, against viral targets like the SARS-CoV-2 Omicron BA.2 variant spike protein, have incorporated computational analyses that likely involve DFT nih.gov. These investigations have aimed to evaluate the stability and interaction energies of this compound when bound to biological macromolecules nih.gov. Furthermore, computational modeling has been used to generate "Electrostatic potential maps" for this compound. These maps provide insights into the distribution of electronic charge and have revealed significant interactions with specific amino acid residues, such as ASN603, which are identified as critical for effective ligand binding nih.gov. Such analyses are instrumental in understanding the molecular basis of this compound's potential activity by mapping its electronic landscape and predicting interaction sites.

Despite the application of these advanced computational techniques, specific numerical values for this compound's isolated electronic properties, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO gap, or detailed quantitative reactivity descriptors (e.g., electrophilicity, nucleophilicity, Fukui functions), are not extensively detailed in the provided literature snippets. Consequently, a data table presenting such specific quantitative DFT-derived properties for this compound cannot be generated from the current information. However, the types of computational analyses performed and the qualitative findings regarding its interactions can be summarized:

| Computational Method/Analysis | Reported Findings for this compound | Relevant Source |

| Quantum Biochemistry Approaches | Employed to study interactions with biological targets (e.g., SARS-CoV-2 spike protein) | nih.gov |

| Electrostatic Potential Maps | Revealed significant interactions with specific residues (e.g., ASN603) crucial for ligand binding | nih.gov |

| Stability & Interaction Energies | Evaluated in the context of binding to protein targets | nih.gov |

| Molecular Docking | Utilized in studies assessing potential inhibitory roles | nih.gov |

| Molecular Dynamics Simulations | Employed in conjunction with other methods to understand binding behavior | nih.gov |

Compound List:

this compound

Brussonol

Mefloquine

Nirmatrelvir

Future Directions and Research Gaps

Unexplored Biological Activities and Therapeutic Indications

While Komaroviquinone has demonstrated notable efficacy against multiple myeloma and Trypanosoma cruzi, its broader pharmacological profile is yet to be systematically explored. semanticscholar.orgmdpi.comnih.gov The icetexane diterpene class, to which this compound belongs, is known for a wide array of biological effects, including anti-inflammatory, antibacterial, and antiviral properties, suggesting that this compound may possess similar capabilities. nih.gov

Future research should prioritize screening this compound against a diverse panel of therapeutic targets. In silico studies have already predicted its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro) and spike protein, indicating that its antiviral properties warrant experimental validation. nih.govnih.govuq.edu.au Furthermore, given that many diterpenoid quinones exhibit neuroprotective activities, investigating this compound's effects on neurological disorders presents a promising, unexplored avenue. nih.gov A systematic evaluation of its antimicrobial spectrum against various bacterial and fungal pathogens could also reveal new therapeutic applications.

| Potential Therapeutic Area | Rationale / Preliminary Evidence | Suggested Research Focus |

| Virology | In silico models show strong binding affinity to SARS-CoV-2 Mpro and spike proteins. nih.govnih.gov Other icetexane diterpenes show antiviral properties. nih.gov | In vitro and in vivo validation of antiviral activity against SARS-CoV-2 and other viruses (e.g., influenza, HIV). |

| Neuroprotection | Other diterpenoid quinones from the Lamiaceae family have demonstrated neuroprotective effects. nih.govrsc.org | Screening for efficacy in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. |

| Anti-inflammatory | Icetexane diterpenes are known to possess notable anti-inflammatory properties. nih.gov | Investigation of effects on key inflammatory pathways (e.g., NF-κB, COX-2) in cellular and animal models of inflammation. |

| Antibacterial / Antifungal | Terpenoids from the Dracocephalum genus are known to have antimicrobial activities. researchgate.netnih.gov | Broad-spectrum screening against clinically relevant bacterial and fungal strains, including drug-resistant variants. |

Deepening Mechanistic Understanding at the Molecular Level

A comprehensive understanding of how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. For its antichagasic activity, it is known that the compound is reduced by Trypanosoma cruzi old yellow enzyme (TcOYE), leading to the generation of reactive oxygen species (ROS) that are lethal to the parasite. fao.org Similarly, some anti-myeloma derivatives of this compound have been shown to induce ROS production in cancer cells. frontiersin.org

However, significant gaps remain. The precise molecular targets downstream of ROS generation have not been fully identified. It is unclear if this compound interacts with other cellular components or signaling pathways to mediate its effects. For its anticancer activity, while the proteasome has been suggested as a potential target, direct evidence of interaction and the specific subunits involved are lacking. semanticscholar.org Future studies should employ advanced techniques such as proteomics, transcriptomics, and chemical biology approaches to identify direct binding partners and map the signaling cascades modulated by this compound. Elucidating these mechanisms will be vital for predicting potential off-target effects and identifying biomarkers for patient stratification.

Development of Novel Synthetic Analogues with Enhanced Preclinical Profiles

The development of synthetic analogues is a proven strategy for optimizing the therapeutic properties of a natural product. Research has already demonstrated the feasibility of synthesizing this compound and its derivatives, with structure-activity relationship (SAR) studies indicating that the hydroquinone (B1673460) moiety is critical for potent anti-myeloma activity. semanticscholar.orgmdpi.comresearchgate.net Derivatives such as GTN057 have been developed that show reduced toxicity to normal hematopoietic cells while maintaining potent effects against high-risk multiple myeloma cells. semanticscholar.orgfrontiersin.org

Future synthetic efforts should focus on several key areas. First, modifications to the core icetexane skeleton could lead to analogues with improved potency, selectivity, and metabolic stability. Second, creating a library of derivatives with varied substitutions on the aromatic ring could further refine the SAR and potentially yield compounds with novel mechanisms of action or entirely new biological activities. frontiersin.org The total synthesis of this compound has been achieved, which provides a platform for creating structurally diverse analogues that are not accessible through semi-synthesis from the natural product. nih.gov The ultimate goal is to generate lead compounds with superior preclinical profiles, including enhanced efficacy, better solubility, and improved pharmacokinetic properties.

| Analogue Series | Synthetic Goal | Desired Preclinical Profile Enhancement |

| GTN-Series (e.g., GTN057) | Modify the hydroquinone and benzene (B151609) ring structures. frontiersin.org | Increase anti-myeloma potency and selectivity; reduce toxicity to normal cells. semanticscholar.org |

| Core Skeleton Modifications | Alter the tricyclic icetexane core via total synthesis. nih.gov | Improve metabolic stability and oral bioavailability; discover novel molecular targets. |

| Side-Chain Analogues | Introduce diverse functional groups at various positions. | Enhance solubility and pharmacokinetic properties; explore new biological activities (e.g., neuroprotection). |

Exploration of this compound's Role in Dracocephalum komarovii Ecology

The ecological significance of this compound within its native plant, Dracocephalum komarovii, is completely unknown. As a secondary metabolite, it likely plays a role in the plant's interaction with its environment. Terpenoids and quinones in the Lamiaceae family, to which Dracocephalum belongs, often function as defense chemicals. researchgate.netrsc.org They can act as phytoalexins (induced upon attack) or phytoanticipins (constitutively present) to protect against herbivores, insects, and microbial pathogens. mdpi.com

Furthermore, compounds from Dracocephalum species have been shown to possess allelopathic activity, meaning they can inhibit the germination and growth of neighboring competitor plants. researchgate.netfao.org Future ecological research should investigate whether this compound is exuded from the roots or released from leaves to mediate such interactions. Studies are needed to determine if its production is induced by specific environmental stressors like insect feeding, fungal infection, or drought. Understanding its natural role could provide insights into its mechanism of action and potentially lead to novel applications in agriculture as a natural pesticide or herbicide.

Advanced Delivery System Exploration for Preclinical Applications

A major hurdle for the preclinical and clinical development of many natural products, including diterpenoids like this compound, is their poor water solubility and low bioavailability. semanticscholar.orgbiomedpharmajournal.org These characteristics can limit their therapeutic efficacy and necessitate the development of advanced drug delivery systems. As a hydrophobic molecule, this compound is an ideal candidate for formulation into various nanocarriers. uq.edu.au

Lipid-based delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are particularly promising. nih.govnih.gov These systems can encapsulate hydrophobic drugs, improve their solubility, protect them from premature degradation, and facilitate targeted delivery to cancer tissues through the enhanced permeability and retention (EPR) effect. frontiersin.org Other strategies like self-nanoemulsifying drug delivery systems (SNEDDS) could enhance the oral absorption of this compound. biomedpharmajournal.orgnih.gov Future research should focus on formulating this compound into these advanced delivery systems and evaluating their pharmacokinetic profiles and therapeutic efficacy in animal models. Such studies are a critical step in translating this promising natural product into a viable therapeutic candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。